An In-depth Technical Guide to 3-(3-Methoxyphenoxy)propionic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-(3-Methoxyphenoxy)propionic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 3-(3-Methoxyphenoxy)propionic acid, a molecule of interest for researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of facts to offer insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.
Core Molecular Identity and Physicochemical Properties
3-(3-Methoxyphenoxy)propionic acid is an aromatic carboxylic acid derivative. Its structure, featuring a methoxyphenoxy group linked to a propionic acid moiety, provides a scaffold with potential for diverse chemical modifications and biological interactions.
Table 1: Core Identifiers and Physicochemical Properties of 3-(3-Methoxyphenoxy)propionic Acid
| Property | Value | Source(s) |
| CAS Number | 49855-03-0 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |
| Molecular Weight | 196.20 g/mol | [1][2] |
| IUPAC Name | 3-(3-methoxyphenoxy)propanoic acid | [2] |
| Melting Point | 81-85 °C | |
| Appearance | White to light yellow or light orange powder/crystal | |
| Solubility | Soluble in Methanol | |
| Predicted Mass Spec | [M+H]⁺: 197.08084, [M+Na]⁺: 219.06278, [M-H]⁻: 195.06628 | [3] |
Synthesis and Purification: A Practical Approach
Proposed Synthesis Workflow
The synthesis of 3-(3-Methoxyphenoxy)propionic acid can be logically approached by the reaction of 3-methoxyphenol with a 3-halopropionic acid ester, followed by hydrolysis of the resulting ester. The choice of a 3-halopropionic acid ester over the free acid is strategic to prevent the acidic proton of the carboxylic acid from interfering with the basic conditions of the Williamson ether synthesis.
Caption: Proposed two-step synthesis of 3-(3-Methoxyphenoxy)propionic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 3-(3-methoxyphenoxy)propanoate
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To a stirred solution of 3-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
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Add ethyl 3-bromopropionate (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to 3-(3-Methoxyphenoxy)propionic acid
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Dissolve the purified ethyl 3-(3-methoxyphenoxy)propanoate (1.0 eq) in a mixture of ethanol and water.
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Add an excess of sodium hydroxide (e.g., 2-3 eq) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).
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Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2.
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The precipitated product, 3-(3-Methoxyphenoxy)propionic acid, can be collected by filtration.
Purification
The crude product can be purified by recrystallization. Based on its solubility, a solvent system such as ethanol/water or methanol/water is likely to be effective. The process involves dissolving the crude solid in a minimum amount of the hot solvent mixture and allowing it to cool slowly to form pure crystals.
Structural Characterization
Accurate characterization of the final product is crucial for its use in research and development. Standard analytical techniques should be employed to confirm the structure and purity. While specific spectral data for this compound is not widely published, the expected spectral features can be predicted.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenoxy group, the methoxy protons (a singlet around 3.8 ppm), and the two methylene groups of the propionic acid chain (two triplets).
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¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon, the carbonyl carbon of the carboxylic acid, and the two methylene carbons.
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IR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid, C-H stretching bands for the aromatic and aliphatic protons, a strong C=O stretching band for the carbonyl group, and C-O stretching bands for the ether and methoxy groups.
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Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular weight and elemental composition of the compound.
Reactivity and Potential Applications in Drug Discovery
The chemical structure of 3-(3-Methoxyphenoxy)propionic acid offers several avenues for further chemical modification. The carboxylic acid group can be readily converted to esters, amides, or other derivatives, allowing for the exploration of structure-activity relationships. The aromatic ring can also be a site for further functionalization, such as nitration or halogenation, to modulate the electronic and steric properties of the molecule.
While there is a lack of direct biological data for 3-(3-Methoxyphenoxy)propionic acid, its structural isomers, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), have been shown to possess interesting biological activities. HMPA, a metabolite of dietary polyphenols, has demonstrated antioxidant properties and has been studied for its effects on muscle function and oxidative stress[4][5][6]. The structural similarity suggests that 3-(3-Methoxyphenoxy)propionic acid could be a valuable tool for probing the biological effects of this class of compounds and may serve as a starting point for the design of novel therapeutic agents. Its potential as an intermediate in the synthesis of more complex molecules, including anti-inflammatory and analgesic agents, is also noteworthy[7].
Safety and Handling
3-(3-Methoxyphenoxy)propionic acid is classified as a skin and eye irritant[1]. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area.
Conclusion
3-(3-Methoxyphenoxy)propionic acid is a versatile building block with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and insights into its potential for further research. As with any chemical compound, researchers should verify its properties and purity using appropriate analytical techniques before use in their experiments.
References
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